2-Benzofurancarboximidamide, N-hydroxy-5-nitro-
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Overview
Description
2-Benzofurancarboximidamide, N-hydroxy-5-nitro- is a chemical compound that belongs to the benzofuran family This compound is characterized by the presence of a benzofuran ring, a carboximidamide group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboximidamide, N-hydroxy-5-nitro- typically involves the nitration of benzofuran derivatives followed by the introduction of the carboximidamide group. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired nitration and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboximidamide, N-hydroxy-5-nitro- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-Benzofurancarboximidamide, N-hydroxy-5-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboximidamide, N-hydroxy-5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The carboximidamide group may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzofurancarboximidamide, N-hydroxy-5-methoxy-
- 2-Benzofurancarboximidamide, N-hydroxy-5-chloro-
- 2-Benzofurancarboximidamide, N-hydroxy-5-bromo-
Uniqueness
2-Benzofurancarboximidamide, N-hydroxy-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The nitro group can participate in redox reactions, making this compound particularly interesting for studies involving oxidative stress and redox biology.
Properties
CAS No. |
84748-08-3 |
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Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
N'-hydroxy-5-nitro-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C9H7N3O4/c10-9(11-13)8-4-5-3-6(12(14)15)1-2-7(5)16-8/h1-4,13H,(H2,10,11) |
InChI Key |
WHGZWZWIHMKBGB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)/C(=N\O)/N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=NO)N |
Origin of Product |
United States |
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